![molecular formula C9H5BrF3NO B1454963 5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile CAS No. 876918-64-8](/img/structure/B1454963.png)
5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile
Overview
Description
5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is a chemical compound with the molecular formula C7H5BrF3NO. It has a molecular weight of 256.02 . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is 1S/C7H5BrF3NO/c8-5-1-2-6(12-3-5)13-4-7(9,10)11/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile has a molecular weight of 256.02 . It is typically stored at room temperature in an inert atmosphere . The physical form of this compound can be liquid, semi-solid, solid, or lump .Scientific Research Applications
Material Science: Molecular Receptors
In material science, this compound is utilized for the development of molecular receptors. These receptors are crucial for sensing applications due to their ability to bind selectively with specific substances. The trifluoroethoxy group in the compound can enhance the binding affinity and selectivity towards target molecules, making it an excellent candidate for creating advanced materials with sensory capabilities .
Biosensors Development
The compound’s structural attributes facilitate its use in the creation of biosensors. By incorporating it into the sensor’s design, it can improve the sensor’s responsiveness to biological analytes. This is particularly beneficial in medical diagnostics, where rapid and accurate detection of biomarkers is essential .
Crystal Engineering
5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile: plays a role in crystal engineering, where it can act as a building block for constructing complex crystal structures. Its molecular geometry and halogen bonding potential allow for precise control over the assembly of crystalline materials, which is vital for applications in photonics and electronics .
Molecular Imprinting
This compound is also significant in molecular imprinting techniques. It can form part of the imprinting matrix that creates cavities specific to the target molecule. This specificity is crucial for applications such as drug delivery systems, where the controlled release of pharmaceuticals is required .
Pharmaceuticals: GABAA Receptor Agonists
In pharmaceutical research, 5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is a precursor in synthesizing compounds that act as GABAA receptor agonists. These agonists are potential treatments for conditions like anxiety disorders, emphasizing the compound’s importance in therapeutic development .
Organic Synthesis: Insecticides and Acaricides
The compound serves as a reactant in the synthesis of oxazoline and thiazoline derivatives. These derivatives are investigated for their potential use as insecticides and acaricides, highlighting the compound’s role in contributing to agricultural chemical research .
OLED Applications
Its derivatives are explored for use in organic light-emitting diode (OLED) applications. The unique electronic properties imparted by the trifluoroethoxy group can lead to the development of novel materials for better-performing OLEDs, which are used in displays and lighting .
Anti-Tumor and Anti-Inflammatory Applications
Lastly, 5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile is a precursor for synthesizing compounds with potential anti-tumor and anti-inflammatory properties. This underscores its significance in the search for new therapeutic agents .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .
properties
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXCZGYTXVWKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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